molecular formula C17H23NO4 B2587335 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate CAS No. 2089093-10-5

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate

Cat. No.: B2587335
CAS No.: 2089093-10-5
M. Wt: 305.374
InChI Key: DFBLOFPQNCBVTI-UHFFFAOYSA-N
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Description

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is a chemical compound with a molecular weight of 305.37 . It is typically in the form of a colorless to yellow sticky oil or semi-solid .


Synthesis Analysis

The synthesis of this compound involves multiple steps. The process includes the use of palladium on activated charcoal and hydrogen, benzotriazol-1-ol, dicyclohexyl-carbodiimide, and N,N-dimethyl-formamide . The reaction conditions vary for each step, including different temperatures and durations .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H23NO4 . The InChI code for this compound is 1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These reactions include the use of various reagents and catalysts, and the conditions for each step can vary significantly .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.37 . It is typically in the form of a colorless to yellow sticky oil or semi-solid . The exact boiling point, melting point, and density are not specified in the search results.

Scientific Research Applications

CYP450-Mediated Metabolism

Research on compounds structurally related to 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate, like certain prostaglandin E2 agonists, has shown how specific chemical groups influence metabolic pathways. For instance, the tert-butyl moiety's oxidation and the role of cytochrome P450 enzymes in metabolism have been highlighted, which could have implications for drug design and understanding drug-drug interactions (C. Prakash et al., 2008).

Catalysis and Synthetic Applications

Compounds with tert-butyl groups have been utilized in catalysis, showing their utility in alkoxycarbonylation of alkenes. This reaction is crucial for creating esters from alkenes, indicating the potential role of tert-butyl-substituted compounds in industrial and pharmaceutical chemistry (Kaiwu Dong et al., 2017).

Anticancer and Antimicrobial Agents

Research involving tert-butyl and benzyl groups has explored the development of metallopharmaceutical agents. These compounds, including palladium, gold, and silver complexes, exhibit significant anticancer and antimicrobial properties, suggesting the therapeutic potential of structurally similar compounds (S. Ray et al., 2007).

Methodologies in Synthesis

Innovative synthetic methodologies utilizing tert-butyl and benzyl groups have been developed for creating complex molecules. These methods, such as the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, contribute to advancing synthetic organic chemistry and could inform the synthesis of this compound (S. Naveen et al., 2007).

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBLOFPQNCBVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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